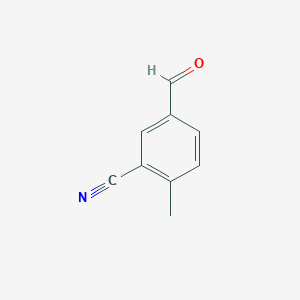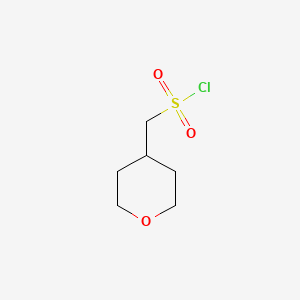![molecular formula C12H9F3N2 B1319456 5-[4-(Trifluorometil)fenil]-2-piridinamina CAS No. 893738-30-2](/img/structure/B1319456.png)
5-[4-(Trifluorometil)fenil]-2-piridinamina
Descripción general
Descripción
5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring
Aplicaciones Científicas De Investigación
5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting neurological and inflammatory conditions.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to disrupt biological pathways in pests.
Materials Science: It is employed in the creation of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact withDihydroorotate dehydrogenase (quinone), mitochondrial . This enzyme plays a crucial role in the de novo synthesis of pyrimidines in humans .
Mode of Action
It’s suggested that similar compounds may inhibit the activity of their target enzymes, thereby affecting cellular signaling pathways .
Biochemical Pathways
Related compounds have been shown to exhibit neuroprotective and anti-inflammatory properties, suggesting potential effects onneurological and inflammatory pathways .
Pharmacokinetics
Similar compounds have been shown to have variable absorption and distribution profiles .
Result of Action
Related compounds have been shown to exhibitneuroprotective and anti-inflammatory properties . These effects are likely mediated through the inhibition of specific enzymes and the modulation of associated signaling pathways .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the stability and efficacy of similar compounds .
Análisis Bioquímico
Biochemical Properties
5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as reverse transcriptase, where it enhances drug potency by lowering the pKa of cyclic carbamate through key hydrogen bonding interactions with the protein . Additionally, the trifluoromethyl group in the compound contributes to its stability and reactivity, making it a valuable molecule in biochemical studies.
Cellular Effects
The effects of 5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inclusion of the trifluoromethyl group in the compound has been shown to increase the potency for inhibiting 5-hydroxytryptamine uptake by six-fold compared to non-fluorinated analogs . This modulation of neurotransmitter uptake can have significant implications for cellular communication and function.
Molecular Mechanism
At the molecular level, 5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl group enhances its binding affinity to target proteins, leading to enzyme inhibition or activation. For example, it has been shown to inhibit reverse transcriptase by forming hydrogen bonds with the enzyme, thereby altering its activity . These interactions can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can influence cellular processes differently. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of 5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can induce toxic or adverse effects. For instance, studies have shown that high doses of similar compounds can lead to central nervous system toxicity and other adverse effects . Therefore, careful dosage optimization is essential for its safe and effective use.
Metabolic Pathways
5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through pathways such as oxidation and reduction, leading to the formation of metabolites that can further interact with cellular components . These metabolic processes can influence the compound’s efficacy and toxicity.
Transport and Distribution
The transport and distribution of 5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s trifluoromethyl group enhances its lipophilicity, facilitating its passage through cellular membranes and distribution within tissues . This property is crucial for its accumulation in target sites and subsequent biological effects.
Subcellular Localization
The subcellular localization of 5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity. For example, its interaction with mitochondrial proteins can lead to changes in mitochondrial function and cellular energy metabolism . Understanding the subcellular localization of the compound is essential for elucidating its precise mechanisms of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine typically involves the following steps:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts is optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)pyridine: Similar in structure but lacks the amine group.
2-Fluoro-5-(trifluoromethyl)phenylmethanol: Contains a hydroxyl group instead of an amine.
Uniqueness
5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine is unique due to the presence of both the trifluoromethyl group and the amine group, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds.
Propiedades
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)10-4-1-8(2-5-10)9-3-6-11(16)17-7-9/h1-7H,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBDUGQRPWLKIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)


![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)





![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)

